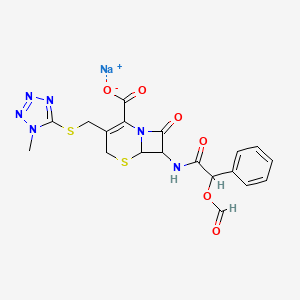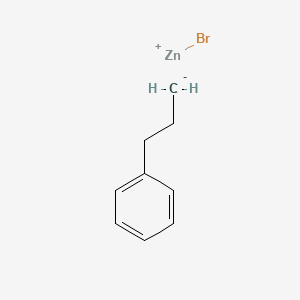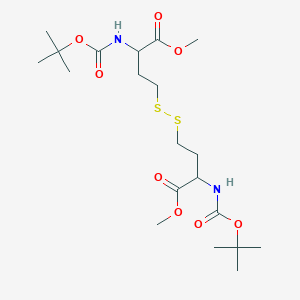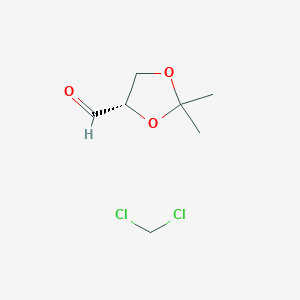
3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific compound contains multiple fused ring systems with nitrogen atoms, making it a member of the isoindole and isoquinoline families. These structures are known for their diverse biological activities and are often used as scaffolds in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted benzylamine with a suitable aldehyde or ketone can lead to the formation of the desired isoindole or isoquinoline ring system. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent reduction steps to achieve the desired dihydro or tetrahydro derivatives.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline or isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydro derivatives to fully saturated tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
The compound “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” involves its interaction with specific molecular targets and pathways. These compounds can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, they may act as inhibitors of certain enzymes involved in disease pathways or as agonists/antagonists of specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindole: A parent compound with a similar ring structure but lacking the additional substituents.
Isoquinoline: Another parent compound with a similar ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A fully saturated derivative with similar biological activities.
Uniqueness
The uniqueness of “3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline” lies in its specific substitution pattern and the presence of multiple fused ring systems. These structural features contribute to its diverse biological activities and make it a valuable scaffold for drug design and development.
Propriétés
Numéro CAS |
84800-54-4 |
|---|---|
Formule moléculaire |
C50H72N4 |
Poids moléculaire |
729.1 g/mol |
Nom IUPAC |
3,3-dimethyl-1-propan-2-yl-1,2-dihydroisoindole;1,1-dimethyl-3-propan-2-yl-3,4-dihydro-2H-isoquinoline;1-propan-2-yl-2,3-dihydro-1H-isoindole;3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H21N.C13H19N.C12H17N.C11H15N/c1-10(2)13-9-11-7-5-6-8-12(11)14(3,4)15-13;1-9(2)12-10-7-5-6-8-11(10)13(3,4)14-12;1-9(2)12-7-10-5-3-4-6-11(10)8-13-12;1-8(2)11-10-6-4-3-5-9(10)7-12-11/h5-8,10,13,15H,9H2,1-4H3;5-9,12,14H,1-4H3;3-6,9,12-13H,7-8H2,1-2H3;3-6,8,11-12H,7H2,1-2H3 |
Clé InChI |
ZEOWSYDXFZNOFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC2=CC=CC=C2CN1.CC(C)C1CC2=CC=CC=C2C(N1)(C)C.CC(C)C1C2=CC=CC=C2CN1.CC(C)C1C2=CC=CC=C2C(N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13383901.png)

![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)


![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)

![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)


![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
![2-(7-Aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13383965.png)

